molecular formula C9H5F5O3 B15060283 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B15060283
M. Wt: 256.13 g/mol
InChI Key: KHUVKUWYAVSZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated arylacetic acid derivative characterized by a difluoroacetic acid backbone and a 4-(trifluoromethoxy)phenyl substituent. This compound belongs to the class of perfluoroalkyl surfactants, which are widely used in industrial applications, including fluoropolymer synthesis . Key features of this compound include:

  • Structure: The trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity.

Properties

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-1-3-6(4-2-5)17-9(12,13)14/h1-4H,(H,15,16)

InChI Key

KHUVKUWYAVSZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves several steps:

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethoxy Substitution

Example :

  • 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6) Key Difference: The trifluoromethoxy group is at the ortho position instead of the para position. This positional change may also alter solubility and metabolic pathways .

Data Table 1: Positional Isomer Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight Key Property
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid Para C₉H₅F₅O₃ 280.13 High polarity due to para -OCF₃
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid Ortho C₉H₅F₅O₃ 280.13 Increased steric hindrance

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • 2,2-Difluoro-2-(4-chlorophenyl)acetic acid (CAS 475301-73-6)
    • Key Difference : Chloro (-Cl) replaces trifluoromethoxy (-OCF₃).
    • Impact : Chloro is less electron-withdrawing than -OCF₃, leading to reduced acidity and altered reactivity in nucleophilic substitutions .
Methyl and Methoxy Derivatives
  • 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8) Key Difference: Methyl (-CH₃) and fluoro (-F) groups replace -OCF₃.

Data Table 2: Substituent Effects

Compound Name Substituent(s) logP (Predicted) Acidity (pKa)
This compound -OCF₃ 1.8 ~2.5
2,2-Difluoro-2-(4-chlorophenyl)acetic acid -Cl 2.1 ~3.0
2-(4-Fluoro-2-methylphenyl)acetic acid -F, -CH₃ 1.5 ~4.2

Functional Group Additions

Example :

  • 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid (CAS 1261520-72-2)
    • Key Difference : A pyrimidine ring is appended to the acetic acid backbone.
    • Impact : The pyrimidine moiety introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Sulfur-Containing Analogues

Example :

  • 2,2-Difluoro-2-(phenylthio)acetic acid
    • Key Difference : A phenylthio (-SPh) group replaces the phenyl ring.
    • Impact : The sulfur atom increases nucleophilicity, enabling participation in redox reactions and metal coordination .

Industrial and Pharmacological Relevance

  • Fluoropolymer Production : The ammonium salt (cC6O4) is used in aqueous emulsions for synthesizing plastomers and elastomers .

Q & A

Q. What synthetic strategies are effective for preparing 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduce the trifluoromethoxy group to the phenyl ring via Ullmann coupling or nucleophilic aromatic substitution using Cu catalysts under anhydrous conditions .
  • Step 2 : α,α-Difluoroacetic acid derivatives are synthesized using Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl halides, followed by hydrolysis with NaOH (3 M, 70°C) to yield the free acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • NMR Analysis : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for confirming fluorine environments and regioselectivity. For example, 19F^{19}\text{F} NMR chemical shifts for CF3_3O groups typically appear at -55 to -60 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry ensures purity (>95%) and molecular weight confirmation .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Aqueous solubility improves at pH > 8 due to deprotonation of the carboxylic acid (pKa ≈ 2.5–3.0) .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition of the trifluoromethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the trifluoromethoxy group be addressed?

  • Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient aromatic rings favor para-substitution. Adjust reaction conditions (e.g., Lewis acids like BF3_3) to direct electrophilic substitution .
  • Alternative Reagents : Use 4-(trifluoromethoxy)phenylboronic acids in Suzuki-Miyaura couplings for controlled regioselectivity .

Q. How to resolve contradictory data between NMR and X-ray crystallography for structural confirmation?

  • Case Study : If NMR suggests a planar carboxylic group but X-ray shows slight distortion, conduct variable-temperature NMR to assess dynamic effects. Pair with IR spectroscopy to confirm hydrogen-bonding interactions .

Q. What methodologies are suitable for studying its reactivity in nucleophilic acyl substitution?

  • Kinetic Studies : Monitor reactions with thiols or amines via stopped-flow UV-Vis spectroscopy. Rate constants (kobs_{\text{obs}}) correlate with electron-withdrawing effects of CF3_3O and CF2_2 groups .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water during hydrolysis to track acyl-oxygen cleavage mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.